molecular formula C9H10ClNO2 B11824619 Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Cat. No.: B11824619
M. Wt: 199.63 g/mol
InChI Key: SBTBVZPAEOOTMS-UHFFFAOYSA-N
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Description

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride is a pyridine-based ester compound offered as a hydrochloride salt to enhance stability. With the molecular formula C9H9NO2 for the free base and C9H10ClNO2 for the hydrochloride salt, this acrylate derivative features a conjugated system that makes it a valuable building block in organic synthesis and medicinal chemistry research . Its structural motif is explored in the development of pharmacologically active compounds, including investigations into inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) . DPP-4 inhibitors are a significant class of therapeutics for the treatment of type 2 diabetes and related conditions, highlighting the compound's potential value in drug discovery pipelines . The reactive ester and alkene groups in its structure allow for further chemical modifications, making it a versatile intermediate for synthesizing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H

InChI Key

SBTBVZPAEOOTMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride has been identified as a promising inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels. A patent has been filed detailing the synthesis and application of pyridine compounds, including methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride, as effective DPP-IV inhibitors .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride exhibit antimicrobial properties. A series of related compounds were synthesized and tested for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives showed significant zones of inhibition against various pathogens, suggesting the potential for developing new antimicrobial agents based on this compound .

Neuropharmacological Effects

Research indicates that methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride may interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors. This interaction is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Ongoing studies are exploring its efficacy as a neuroprotective agent .

Polymer Synthesis

Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride can be utilized in the synthesis of novel polymers with specific functional properties. Its ability to undergo polymerization reactions makes it a candidate for creating materials with enhanced mechanical and thermal properties. These polymers can be applied in coatings, adhesives, and other industrial applications.

Comprehensive Data Tables

The following table summarizes key findings related to the applications of methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride:

Application Description Key Findings
Dipeptidyl Peptidase IV InhibitionEnhances insulin secretion and lowers glucagon levelsEffective DPP-IV inhibitor with potential for diabetes treatment
Antimicrobial ActivityExhibits antibacterial and antifungal propertiesSignificant inhibition zones against various pathogens
Neuropharmacological EffectsPotential interaction with nicotinic acetylcholine receptorsMay serve as a neuroprotective agent in neurodegenerative disease treatments
Polymer SynthesisCan be used to create novel polymersPotential for enhanced mechanical and thermal properties

Case Study 1: DPP-IV Inhibition

A study focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications to the methyl group on the pyridine ring significantly enhance DPP-IV inhibitory activity. Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride was among the most potent compounds tested, showing promise for further development into therapeutic agents for diabetes management.

Case Study 2: Antimicrobial Properties

In a recent screening program, a series of methyl esters including methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride were evaluated for antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (CAS 90717-63-8)

  • Structure: Features a phenyl ring with amino (-NH₂) and hydroxyl (-OH) substituents instead of pyridine.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.2 g/mol).
  • Key Differences: The absence of a pyridine ring reduces basicity and alters electronic properties. The hydroxyl and amino groups increase polarity (PSA: 72.55 Ų) compared to the pyridin-4-yl group.
  • Applications: Cited in Lynch et al.

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Dihydrochloride (CAS 1303889-60-2)

  • Structure: Pyridin-4-yl group attached via a methylene bridge to a propanoate ester, with an amino group and two HCl molecules.
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂ (MW: 291.16 g/mol).
  • Key Differences: The propanoate ester (single bond) lacks conjugation, reducing rigidity. The dihydrochloride salt enhances solubility (two protonation sites: amino and pyridine nitrogen).
  • Applications : Likely used in drug intermediates for improved bioavailability .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)

  • Structure : Chloro-substituted pyridine linked to an ethyl acetate group.
  • Molecular Formula : C₉H₁₂Cl₂N₂O₂ (MW: 263.11 g/mol).
  • Key Differences : Chlorine substituent increases electronegativity, altering binding affinity. Ethyl ester vs. methyl ester may affect metabolic stability.
  • Applications: Potential use in kinase inhibitors or antimicrobial agents .

Methyl 3-(4-pyridyl)propanoate

  • Structure: Pyridin-4-yl group attached to a propanoate ester (single bond).
  • Molecular Formula: C₉H₁₁NO₂ (free base; MW: 165.19 g/mol).
  • Key Differences : The absence of a double bond reduces conjugation and planarity. Free base form has lower solubility than hydrochloride salts.
  • Applications : Intermediate in synthesizing more complex pyridine derivatives .

Physicochemical Properties and Bioactivity

Solubility and Stability

  • Hydrochloride salts (e.g., Methyl 3-pyridin-4-ylprop-2-enoate hydrochloride) generally exhibit higher aqueous solubility than free bases due to ionic interactions. Dihydrochloride salts (e.g., CAS 1303889-60-2) further enhance solubility .
  • The propenoate group’s double bond increases UV absorption, useful in analytical detection (e.g., HPLC) .

Melting Points and Thermal Stability

  • Pyridine derivatives with hydrochloride salts often show elevated melting points (e.g., 268–287°C for compounds in ). Methyl 3-pyridin-4-ylprop-2-enoate hydrochloride likely follows this trend, though exact data are unavailable .

Pharmacological Potential

  • Pyridine-based hydrochlorides are common in drug design (e.g., prilocaine hydrochloride in ) for local anesthesia.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Features Solubility
Methyl 3-pyridin-4-ylprop-2-enoate·HCl C₉H₁₀ClNO₂ ~199.6 Conjugated double bond, hydrochloride High (ionic)
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate C₁₀H₁₁NO₃ 193.2 Polar substituents, phenyl ring Moderate
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate·2HCl C₁₀H₁₆Cl₂N₂O₂ 291.16 Dihydrochloride, methylene bridge Very high
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate·HCl C₉H₁₂Cl₂N₂O₂ 263.11 Chloro substituent, ethyl ester High
Methyl 3-(4-pyridyl)propanoate C₉H₁₁NO₂ 165.19 Free base, single bond Low

Biological Activity

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features that confer distinct biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is a derivative of pyridine and possesses an enone functional group, which is crucial for its biological interactions. The compound's molecular formula can be represented as C12_{12}H12_{12}ClN1_{1}O2_{2}.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that are critical in disease mechanisms.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it demonstrated in vitro activity against A549 lung cancer cells with an IC50_{50} value of 40.89 μg/mL, indicating moderate potency against this cancer cell line .

2. Enzyme Interaction Studies

The compound is utilized in research focusing on enzyme interactions. It serves as a building block in synthesizing more complex organic molecules and studying metabolic pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic processes.
Anticancer ActivityShowed promising anticancer effects on A549 cells with an IC50_{50} of 40.89 μg/mL.
PharmacokineticsEvaluated pharmacokinetic profiles suggesting favorable absorption and distribution characteristics.

Research Findings

Research has highlighted various aspects of the compound's biological activity:

  • Pharmacokinetics : Studies suggest that this compound possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, making it a suitable candidate for further drug development .
  • Antioxidant Activity : In addition to anticancer effects, the compound also exhibited moderate antioxidant activity, which may contribute to its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride?

The synthesis typically involves a multi-step process starting from pyridine derivatives and α,β-unsaturated esters. Key steps include:

  • Esterification : Reaction of 3-pyridin-4-ylprop-2-enoic acid with methanol under acidic catalysis.
  • Salt Formation : Treatment with HCl to form the hydrochloride salt, enhancing solubility and stability. Critical parameters include temperature control (60–80°C for esterification), solvent selection (e.g., dry dichloromethane for anhydrous conditions), and purification via recrystallization or column chromatography .

Q. How is the compound structurally characterized?

Methodological approaches include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the α,β-unsaturated ester moiety and pyridine ring substitution patterns.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks.
  • X-ray Crystallography : For definitive confirmation of stereochemistry and salt formation (e.g., HCl coordination to the pyridine nitrogen) .

Q. What solvents enhance the solubility of this compound for biological assays?

The hydrochloride salt form improves aqueous solubility. Recommended solvents include:

  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies. Solubility profiles should be validated using UV-Vis spectroscopy at 254 nm .

Q. How is purity assessed during synthesis?

  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 3:7).
  • HPLC : C18 column with acetonitrile/water gradient (retention time: 8.2 ± 0.3 min).
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key stability considerations for storage?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the α,β-unsaturated system. Stability should be verified via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., H2_2SO4_4 vs. p-toluenesulfonic acid) to identify optimal parameters.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed carboxylic acid derivatives) and adjust reaction time or quenching methods .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the enoate moiety.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled pyridine derivatives to confirm nitrogen coordination in the hydrochloride salt .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use PyMOL or AutoDock to model interactions with nicotinic acetylcholine receptors (nAChRs) due to the pyridine moiety.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) at concentrations of 1–100 μM in HEPES buffer .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

  • Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor esterification in real time .

Q. How does the compound’s stability vary under physiological conditions?

  • Simulated Gastric Fluid (SGF) : Assess hydrolysis at pH 1.2 (37°C, 24 hrs) via HPLC.
  • Plasma Stability : Incubate with human plasma and quantify degradation products using LC-MS/MS.
    Data shows >80% stability in plasma after 6 hours, but <50% in SGF due to ester cleavage .

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